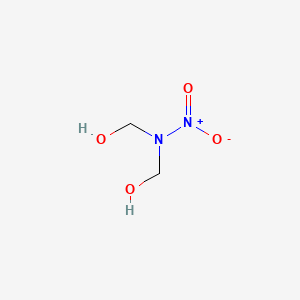

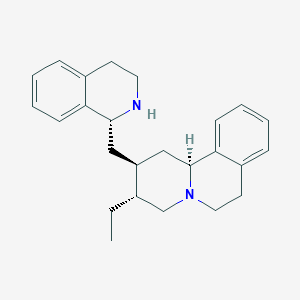

![molecular formula C51H101NO8 B1242598 (1R)-1,5-anhydro-1-[(3S,4S,5R)-3-(hexacosanoylamino)-4,5-dihydroxynonadecyl]-D-galactitol](/img/structure/B1242598.png)

(1R)-1,5-anhydro-1-[(3S,4S,5R)-3-(hexacosanoylamino)-4,5-dihydroxynonadecyl]-D-galactitol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

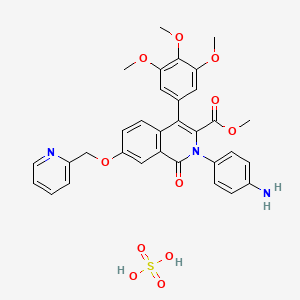

(1R)-1,5-anhydro-1-[(3S,4S,5R)-3-(hexacosanoylamino)-4,5-dihydroxynonadecyl]-D-galactitol is a C-glycosylphytoceramide consisting of 1-O-(alpha-D-galactopyranosyl)-N-hexacosanylphytosphingosine with the anomeric oxygen replaced by a methylene group.

科学的研究の応用

Enzyme Inhibition and Disease Research

- Inhibition of Glycosidase Enzymes : A study by Wang and Bennet (2007) synthesized analogues of galacto-validamine, related to the glycosidase inhibitor. These compounds showed competitive inhibition of α-galactosidase enzymes, which are significant in the context of various metabolic and digestive processes. This research suggests potential applications in targeting glycosidase-related disorders or metabolic pathways (Wang & Bennet, 2007).

Diagnostic and Therapeutic Applications

- Potential in Diagnostics and Therapeutics : Fröhlich et al. (2011) developed a fluorescent probe for β-galactosidase, enhancing residual enzyme activities in fibroblasts. This advancement is relevant for diagnostic compounds used in tracking mutant β-gal as well as aberrant GM1 gangliosides in live cell imaging. Such compounds can have significant implications in both diagnostics and therapeutics, especially in genetic and metabolic diseases (Fröhlich et al., 2011).

Chemical Synthesis and Industrial Applications

Synthesis of Sugar-Derived Polyurethanes : Gómez and Varela (2009) conducted research on the synthesis of polyhydroxy [n]-polyurethanes, using sugar-derived units. This type of chemical synthesis has broad implications in the production of materials with specific properties, such as high thermal stability and potential applications in various industries (Gómez & Varela, 2009).

Ester Derivatives as Detergents and Emulsifiers : Al-kubassy and Al-Hetee (2015) focused on synthesizing new esters derivatives of D-galactitol. These compounds were evaluated for their properties as detergents and emulsifiers. This research highlights the potential of such compounds in industrial applications, particularly in the formulation of cleaning and cosmetic products (Al-kubassy & Al-Hetee, 2015).

Biofuel and Energy Production

- Production of Hexanoic Acid for Biofuel : A study by Jeon et al. (2010) examined the production of hexanoic acid from D-galactitol by a newly isolated strain of Clostridium. This research is significant in the context of renewable energy, particularly for the development of biofuels, as hexanoic acid can be a valuable component in this sector (Jeon, Kim, Um, & Sang, 2010).

特性

製品名 |

(1R)-1,5-anhydro-1-[(3S,4S,5R)-3-(hexacosanoylamino)-4,5-dihydroxynonadecyl]-D-galactitol |

|---|---|

分子式 |

C51H101NO8 |

分子量 |

856.3 g/mol |

IUPAC名 |

N-[(3S,4S,5R)-4,5-dihydroxy-1-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]nonadecan-3-yl]hexacosanamide |

InChI |

InChI=1S/C51H101NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-47(55)52-43(40-41-45-49(57)51(59)50(58)46(42-53)60-45)48(56)44(54)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h43-46,48-51,53-54,56-59H,3-42H2,1-2H3,(H,52,55)/t43-,44+,45+,46+,48-,49-,50-,51+/m0/s1 |

InChIキー |

BNYLLEHBKIGJHB-XHSUSRKPSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CCC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

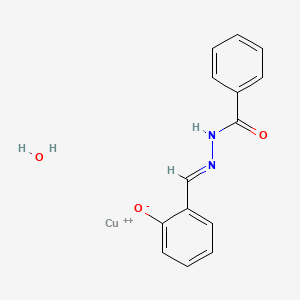

![(3E)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1242524.png)

![1-(3-Methoxyphenyl)-3-[(1,7,7-trimethylnorbornan-2-ylidene)amino]thiourea](/img/structure/B1242526.png)

![2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one](/img/structure/B1242527.png)

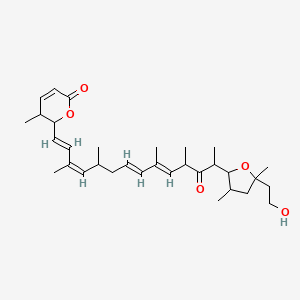

![4-(furan-3-yl)-7-[[3-[(1R,3S,5S)-3-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]phenyl]methoxy]naphthalene-2-carbonitrile](/img/structure/B1242536.png)

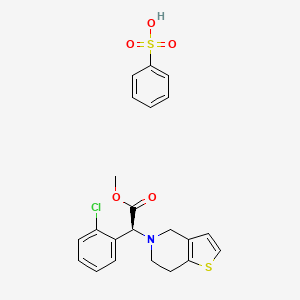

![2-[[4-(4-Bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B1242538.png)